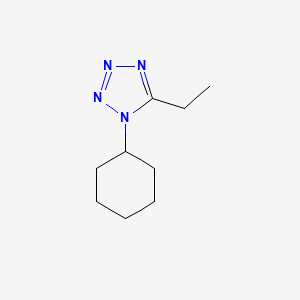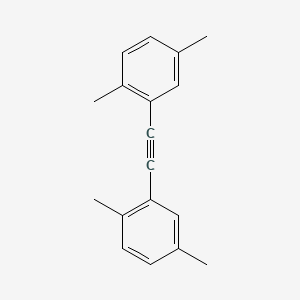
1,1'-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dimethylphenyl)ethyne is an organic compound characterized by the presence of two 2,5-dimethylphenyl groups attached to an ethyne (acetylene) moiety. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2,5-dimethylphenyl)ethyne can be synthesized through several methods, one of which involves the coupling of 2,5-dimethylphenylacetylene with a suitable reagent. A common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of 2,5-dimethylphenylboronic acid with 2,5-dimethylphenylacetylene in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for Bis(2,5-dimethylphenyl)ethyne are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,5-dimethylphenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethyne moiety to an ethylene or ethane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce ethylene or ethane derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2,5-dimethylphenyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: While specific biological applications are less documented, derivatives of this compound could be explored for their biological activity.
Wirkmechanismus
The mechanism of action of Bis(2,5-dimethylphenyl)ethyne in chemical reactions involves the interaction of its ethyne moiety with various reagents. In catalytic processes, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps . The phenyl rings can participate in electrophilic aromatic substitution reactions, where the electron-donating methyl groups influence the reactivity and orientation of the substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3,5-dimethylphenyl)ethyne
- Bis(2,6-dimethylphenyl)ethyne
- Bis(4-methylphenyl)ethyne
Uniqueness
Bis(2,5-dimethylphenyl)ethyne is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
52284-17-0 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
2-[2-(2,5-dimethylphenyl)ethynyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-5-7-15(3)17(11-13)9-10-18-12-14(2)6-8-16(18)4/h5-8,11-12H,1-4H3 |
InChI-Schlüssel |
JSZZIZUTNYNHQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C#CC2=C(C=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


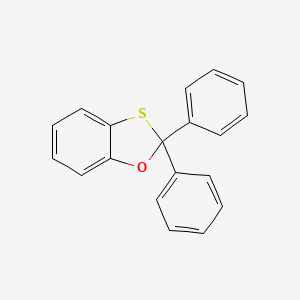
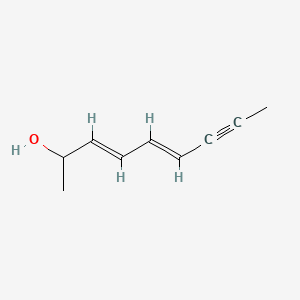



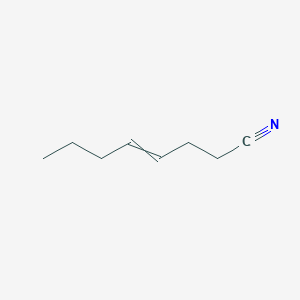

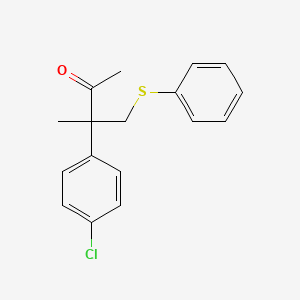
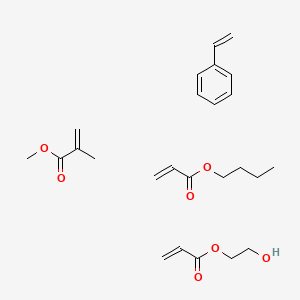
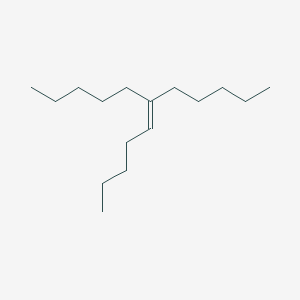
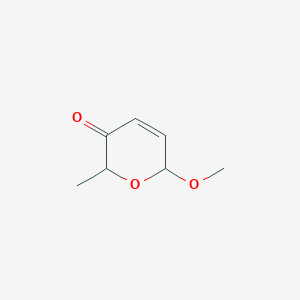

![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
